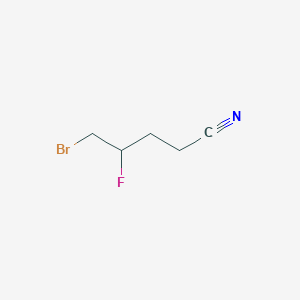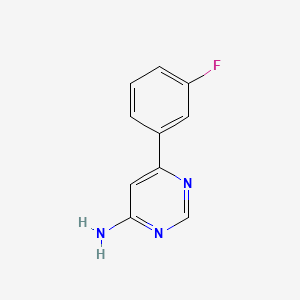
6-(3-Fluorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(3-Fluorophenyl)pyrimidin-4-amine is a pyrimidine-based organic compound used in various scientific experiments. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular formula of 6-(3-Fluorophenyl)pyrimidin-4-amine is C10H8FN3, and its molecular weight is 189.19 g/mol.Applications De Recherche Scientifique
Acaricide Development
6-(3-Fluorophenyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. Researchers have introduced trifluoroethyl thioether and various substituents to the pyrimidine derivatives to enhance acaricidal activity. For instance, compound T7 (HNPC-A188), which is structurally related, exhibits excellent acaricidal activity against Tetranychus urticae , with LC50 values comparable to commercial acaricides .
Anticancer Agents
Pyrimidine derivatives, including those related to 6-(3-Fluorophenyl)pyrimidin-4-amine , are known for their anticancer properties. They have been used to modulate myeloid leukemia and are found in FDA-approved drugs for the treatment of various cancers. The structural diversity of pyrimidine allows for a wide range of biological activities, making it a valuable scaffold in cancer research .
Antibacterial Applications
Certain pyrimidine Schiff bases, which can be synthesized from compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine , have shown selective antibacterial effects. For example, one derivative demonstrated significant activity against Enterococcus faecalis , combined with an anticancer effect against gastric adenocarcinoma .
Antiviral Research
Pyrimidine derivatives have also been explored for their antiviral properties. Novel non-glutamate benzamide derivatives related to 6-(3-Fluorophenyl)pyrimidin-4-amine showed enhanced antiviral activity against Newcastle disease virus, an avian paramyxovirus, compared to similar commercial drugs .
Antimicrobial and Antileukemia Activity
Research has found that pyrazolo[3,4-d]pyrimidine derivatives possess both antitumor and antileukemia activities. These findings suggest that modifications of the pyrimidine ring, as seen in 6-(3-Fluorophenyl)pyrimidin-4-amine , can lead to potent antimicrobial agents .
Agrochemical Applications
The pyrimidine scaffold is also significant in the agrochemical industry. Compounds like 6-(3-Fluorophenyl)pyrimidin-4-amine can be used to create pesticides that control mites on plants, contributing to the prevention of crop diseases and improvement of crop yield .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory and antitubercular activities .
Mode of Action
Pyrimidine derivatives are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in inflammation .
Pharmacokinetics
It is noted that all the potent compounds from a series of pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
Action Environment
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Pyrimidines, including 6-(3-Fluorophenyl)pyrimidin-4-amine, are an active area of research due to their wide range of pharmacological effects. Future research may focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, further studies could explore the development of new pyrimidines as anti-inflammatory agents .
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHWRRVXMFXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



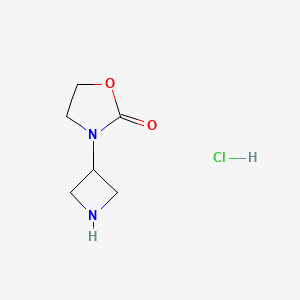

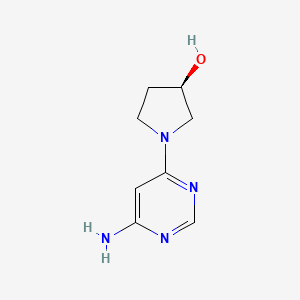
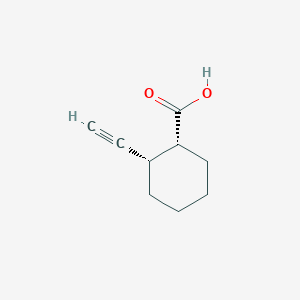
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)

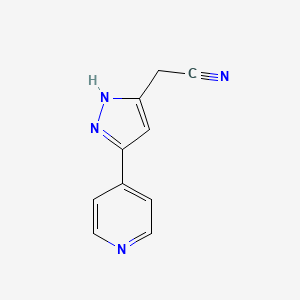
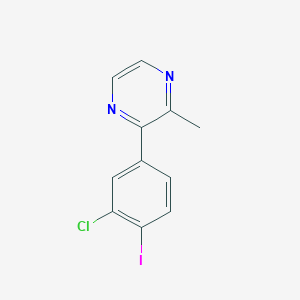
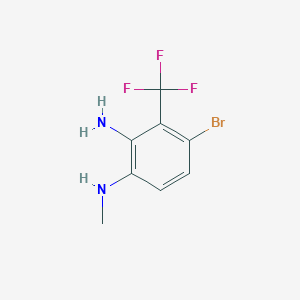
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)
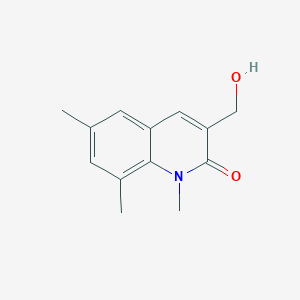
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
